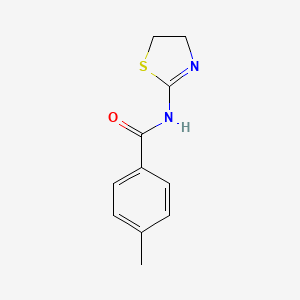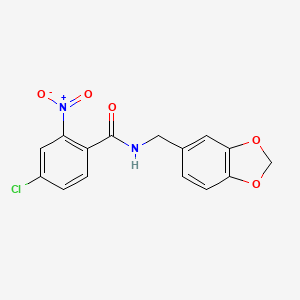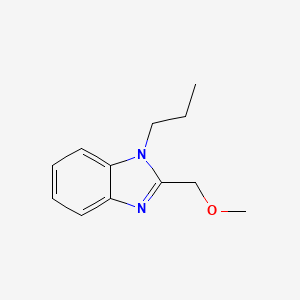![molecular formula C18H16N2O4 B5852043 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPP belongs to a class of compounds known as pyrrole-based molecules, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cancer cell proliferation, and inhibition of viral replication. It has also been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. It has also been shown to exhibit low toxicity and minimal side effects. However, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has shown promise as a potential anti-inflammatory, anti-cancer, and anti-viral agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion
In conclusion, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is needed to fully understand its biological activities and potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves several steps, starting with the reaction of 2-furoyl chloride with phenylhydrazine to form 1-(2-furoylamino)-5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo for its potential applications in scientific research. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the proliferation of cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza virus and HIV-1.
Propriétés
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHAKAEJQYHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
